![molecular formula C18H24N2O2 B4847712 1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4847712.png)
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Descripción general
Descripción
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP or CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), which is important for regulating neuronal excitability in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mecanismo De Acción
As mentioned earlier, 1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 inhibits GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that acts to reduce neuronal excitability. By increasing GABAergic neurotransmission, 1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 may have a calming and anticonvulsant effect.
Biochemical and physiological effects:
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 has been shown to increase GABA levels in the brain in both animals and humans. It has also been shown to reduce seizure activity in animal models of epilepsy. In addition, 1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 is a potent and selective inhibitor of GABA-AT, making it a useful tool for studying GABAergic neurotransmission in the brain. However, its effects may be limited to certain brain regions or cell types, and it may not be effective in all neurological or psychiatric disorders.
Direcciones Futuras
There are several potential future directions for research on 1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115. One area of interest is its potential use in the treatment of addiction, particularly to drugs of abuse such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of schizophrenia, where GABAergic dysfunction has been implicated. Finally, there is interest in developing more selective and potent inhibitors of GABA-AT, which may have improved therapeutic efficacy and fewer side effects.
Aplicaciones Científicas De Investigación
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders. These include epilepsy, addiction, anxiety, depression, and schizophrenia. Preclinical studies have shown promising results in animal models, and clinical trials have been conducted in humans for some indications.
Propiedades
IUPAC Name |
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-6-5-9-16(13(12)2)19-18(22)14-10-17(21)20(11-14)15-7-3-4-8-15/h5-6,9,14-15H,3-4,7-8,10-11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZPMVLJIIRDMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.